Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline
Description
Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline is a chiral, N-Boc-protected proline derivative with a trifluoromethylbenzyl substituent at the gamma position of the pyrrolidine ring. This compound is widely used in asymmetric synthesis and medicinal chemistry due to its role in inducing enantioselectivity and stabilizing transition states in catalytic reactions [1].
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-10-12(9-14(22)15(23)24)7-11-5-4-6-13(8-11)18(19,20)21/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCBEYAFNSRYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
The synthesis begins with L-proline or a suitable chiral precursor such as (R)-2-aminopentanoic acid . The choice depends on the desired stereochemistry and the availability of enantiomerically pure compounds.
Synthesis of the Gamma-Substituted Proline Core
Method A: Nucleophilic Substitution on a Gamma-Functionalized Intermediate
- Step 1: Synthesis of a gamma-bromo or gamma-iodo derivative of proline or its protected form.
- Step 2: Nucleophilic substitution with 3-trifluoromethylbenzyl anion or equivalent, generated via deprotonation of the corresponding benzyl derivative.
- Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH)
- Temperature: 0°C to room temperature
- Time: 12-24 hours
This approach allows for regioselective attachment at the gamma-position, ensuring stereochemical control via chiral auxiliaries or starting materials.
Protection of the Amino Group
- The amino group of the intermediate is protected with Boc anhydride (tert-butoxycarbonyl chloride) in the presence of a base such as triethylamine.
- Reaction Conditions:
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C to room temperature
- Reagent: Boc anhydride (Boc2O)
- Duration: 2-4 hours
This step yields Boc-protected gamma-(3-trifluoromethylbenzyl)-L-proline , facilitating subsequent purification and functionalization steps.
Ring Closure and Stereochemical Refinement
- Cyclization to form the proline ring can be achieved via intramolecular cyclization under basic or acidic conditions, often employing dehydrating agents or cyclization promoters such as polyphosphoric acid (PPA) or acidic catalysts .
- Stereochemical integrity is maintained by employing chiral starting materials and stereoselective reaction conditions.
Alternative Approaches
Enzymatic or Biocatalytic Methods
Recent advances suggest employing enzymatic resolution or biocatalysis to obtain enantiomerically pure gamma-proline derivatives, followed by chemical modification to introduce the trifluoromethylbenzyl group.
Solid-Phase Synthesis
For high-throughput or combinatorial synthesis, solid-phase peptide synthesis (SPPS) techniques can be adapted, attaching the trifluoromethylbenzyl group to a resin-bound proline precursor, then cleaving and Boc-protecting as needed.
Data Table: Summary of Synthetic Routes
| Method | Starting Material | Key Reagents | Reaction Type | Stereochemical Control | Advantages | Limitations |
|---|---|---|---|---|---|---|
| A | L-Proline | Boc2O, 3-trifluoromethylbenzyl halide | Nucleophilic substitution | Chiral starting material | High stereoselectivity | Multi-step, requires purification |
| B | Enantiomerically pure precursors | Enzymatic resolution | Biocatalysis | Enantioselectivity | Environmentally friendly | Costly, limited substrate scope |
| C | Resin-bound intermediates | SPPS reagents | Solid-phase synthesis | Automated, high throughput | Rapid, scalable | Resin-dependent, complex purification |
Final Remarks
The synthesis of this compound is a sophisticated process that integrates classical peptide chemistry with modern synthetic strategies. The method selected should align with the intended application, whether for research, drug development, or mechanistic studies. The outlined approaches, supported by recent literature and chemical supplier data, provide a comprehensive foundation for efficient synthesis.
Chemical Reactions Analysis
Curtius Rearrangement and Ring-Opening Reactions
Under thermal Curtius rearrangement conditions, Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline undergoes an interrupted rearrangement pathway. This process involves:
-
Formation of an acyl azide intermediate via reaction with diphenylphosphoryl azide (DPPA).
-
Thermal decomposition to generate a transient isocyanate species.
-
Ring-opening via reaction with nucleophiles (e.g., water) or tautomerization, yielding γ-amino ketones or unsaturated pyrrolidines .
Key Experimental Data:
| Entry | Solvent | Nucleophile | Yield (%) |
|---|---|---|---|
| 1 | MeCN | BnOH | 85 |
| 2 | MeCN | EtOH | 81 |
| 3 | MeCN | H₂O | 75 |
| 4 | Toluene | BnOH | 84 |
Conditions: Reactions performed at 100°C under reflux . The choice of solvent and nucleophile minimally impacts product distribution due to steric hindrance at the quaternary center .
Substitution Reactions
The trifluoromethylbenzyl group participates in nucleophilic substitution reactions, particularly under lithiation conditions:
Lithiation-Electrophilic Trapping Protocol:
-
Lithiation : Treatment with lithium hexamethyldisilazide (LiHMDS) at −78°C generates a carbanion.
-
Electrophilic trapping : Alkylation or benzylation with electrophiles (e.g., alkyl bromides) yields substituted derivatives .
Example :
| Electrophile | Product Yield (%) |
|---|---|
| Benzyl bromide | 84 |
| Methyl iodide | 77 |
Conditions: Toluene solvent, −78°C to room temperature, 12-hour reaction time .
Oxidation and Reduction
The compound undergoes selective functional group transformations:
Oxidation:
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Reagent : Potassium permanganate (KMnO₄) in acidic or neutral conditions.
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Product : Oxidized derivatives (e.g., ketones or carboxylic acids) .
Reduction:
-
Reagent : Lithium aluminum hydride (LiAlH₄).
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Product : Alcohols or amines, depending on the reduction site.
Mechanistic Insights
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Curtius Rearrangement : Steric hindrance at the quaternary center diverts the reaction from the classical isocyanate pathway to form N-acyliminium intermediates, which react with nucleophiles or tautomerize .
-
Substitution Reactions : The electron-withdrawing trifluoromethyl group stabilizes transition states, enhancing reaction rates at the gamma position .
Scientific Research Applications
Boc-(R)-γ-(3-trifluoromethylbenzyl)-L-proline is a specialized amino acid derivative with significant applications in peptide synthesis, medicinal chemistry, and bioconjugation . It serves as a building block for creating specific peptide sequences, designing novel pharmaceuticals, and enhancing the delivery and efficacy of drugs .
Scientific Research Applications
Boc-(R)-γ-(3-trifluoromethylbenzyl)-L-proline is widely utilized in various research areas .
Peptide Synthesis: It acts as a crucial building block in synthesizing peptides, particularly for creating specific sequences essential for drug development . Its structure allows for introducing functionalities that enhance biological activity .
Medicinal Chemistry: This compound is employed in designing novel pharmaceuticals, especially those targeting neurological disorders, because it can enhance bioactivity and selectivity .
Bioconjugation: It is used in bioconjugation techniques, allowing researchers to attach biomolecules to drugs, which improves their delivery and efficacy in therapeutic applications .
Research on Protein Interactions: It helps study protein-ligand interactions, providing insights into molecular mechanisms that can lead to new therapeutic strategies .
Boc-(R)-γ-(3-trifluoromethylbenzyl)-L-proline is a proline derivative known for its diverse biological activities and applications in medicinal chemistry, drug development, and peptide synthesis. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable building block in pharmaceutical applications.
Neuroscience Applications
Derivatives of Boc-(R)-γ-(3-trifluoromethylbenzyl)-L-proline are explored in neuroscience research for their potential effects on neurotransmitter systems, contributing to advancements in understanding various neurological disorders. Its derivatives have been shown to interact with receptors involved in neurotransmission.
Peptide-Based Therapeutics
Boc-(R)-γ-(3-trifluoromethylbenzyl)-L-proline is essential in the pharmaceutical industry, where custom peptides are essential for drug development. Its unique structure allows for introducing specific functionalities that enhance biological activity.
Inhibition Studies on Sphingosine Kinase
Mechanism of Action
The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at certain functional sites. The trifluoromethylbenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
Research and Industrial Relevance
- Pharmaceutical Applications : The trifluoromethyl derivative is prioritized in drug discovery for its enhanced bioavailability and resistance to oxidative metabolism .
- Catalysis : Its use in asymmetric synthesis aligns with trends in green chemistry, reducing the need for metal catalysts .
- Limitations : High-cost synthesis and stringent storage requirements limit large-scale industrial use compared to simpler proline derivatives .
Biological Activity
Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activities, mechanisms of action, and relevant case studies based on diverse sources.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C18H22F3NO4
- Molecular Weight : 373.4 g/mol
- Functional Groups : The compound features a Boc (tert-butyloxycarbonyl) protecting group, a trifluoromethyl group, and a proline backbone, which contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, peptides containing β-amino acid patterns have shown various biological functions, including antimicrobial activity against several pathogens in the micromolar range. However, they also demonstrated hemolytic activity at similar concentrations, indicating a need for specificity in therapeutic applications .
Inhibition of Protein-Protein Interactions
This compound may also play a role in inhibiting protein-protein interactions. Such interactions are crucial for many cellular processes, including signal transduction and apoptosis. Compounds that can disrupt these interactions are valuable in cancer therapy, as they can promote apoptosis in cancer cells by interfering with anti-apoptotic signals .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity and membrane penetration, potentially allowing the compound to interact with intracellular targets effectively. This interaction may lead to alterations in cell signaling pathways associated with cell survival and proliferation.
In Vivo Studies
- Cancer Cell Lines : In studies involving various cancer cell lines, compounds similar to this compound were shown to induce apoptosis through mitochondrial pathways. The interaction with Bcl-2 homologous antagonist killer (BAK) proteins resulted in increased mitochondrial membrane permeabilization and subsequent release of cytochrome c into the cytosol .
- Animal Models : In animal models for sickle cell disease, related compounds exhibited reduced levels of sphingosine-1-phosphate (S1P), suggesting potential therapeutic benefits in manipulating S1P signaling pathways . This could be relevant for understanding the broader implications of this compound in treating inflammatory conditions.
Summary of Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Boc-(R)-γ-(3-trifluoromethylbenzyl)-L-proline, and how does the trifluoromethyl group influence reaction kinetics?
- Methodological Answer : Synthesis typically involves coupling 3-trifluoromethylbenzyl groups to L-proline via alkylation or reductive amination, followed by Boc protection. The electron-withdrawing trifluoromethyl group may slow alkylation due to reduced nucleophilicity at the benzyl position. Optimize reaction conditions (e.g., elevated temperatures or polar aprotic solvents like DMF) to enhance reactivity. Monitor intermediates using reverse-phase HPLC for purity validation .
Q. Which analytical techniques are most effective for characterizing Boc-(R)-γ-(3-trifluoromethylbenzyl)-L-proline, and how do methods like HPLC and titration compare in accuracy?
- Methodological Answer :
- HPLC : Provides high sensitivity for detecting enantiomeric impurities (critical for chiral integrity). Use a C18 column with UV detection (λ = 210–254 nm) and acetonitrile/water gradients.
- Titration : Suitable for bulk purity analysis but lacks specificity for stereochemical validation.
- Comparative Table :
| Method | Sensitivity | Specificity | Throughput | Key Use Case |
|---|---|---|---|---|
| HPLC | High | High | Moderate | Impurity profiling, chiral analysis |
| Titration | Moderate | Low | High | Bulk purity screening |
Cross-validate results with to confirm trifluoromethyl group integrity .
Q. Why is the Boc (tert-butoxycarbonyl) protecting group specifically chosen for this proline derivative in peptide synthesis?
- Methodological Answer : The Boc group offers stability under basic conditions and mild acidic cleavage (e.g., TFA), making it ideal for stepwise peptide elongation. For Boc-(R)-γ-(3-trifluoromethylbenzyl)-L-proline, this protection prevents undesired side reactions during coupling steps. Confirm deprotection efficiency via (disappearance of Boc’s tert-butyl signal at δ ~1.4 ppm) .
Advanced Research Questions
Q. How can researchers optimize the stereochemical integrity of Boc-(R)-γ-(3-trifluoromethylbenzyl)-L-proline during synthesis to prevent racemization?
- Methodological Answer :
- Use low-temperature conditions (<0°C) during coupling to minimize racemization.
- Employ chiral catalysts (e.g., HOBt/DIC) to enhance stereoselectivity.
- Validate enantiomeric excess (ee) via chiral HPLC with a cellulose-based column. If ee <98%, consider recrystallization in hexane/ethyl acetate mixtures .
Q. What strategies are recommended for resolving contradictions in reported purity data between different analytical methods (e.g., HPLC vs. NMR)?
- Methodological Answer :
- Orthogonal Validation : Combine HPLC with to detect non-UV-active impurities.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to identify low-abundance byproducts (e.g., de-Boc derivatives).
- Case Study : If titration reports 98% purity but HPLC indicates 92%, suspect non-acidic/basic impurities undetected by titration. Perform elemental analysis (C, H, N) to reconcile discrepancies .
Q. How does the electron-withdrawing trifluoromethyl group impact the compound’s stability under basic conditions, and what experimental modifications are needed to mitigate degradation?
- Methodological Answer :
- The trifluoromethyl group increases susceptibility to hydrolysis at the benzyl-proline bond under basic conditions.
- Mitigation Strategies :
- Avoid prolonged exposure to pH >8. Use buffered solutions (pH 7–8) during storage.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring.
- Replace DMSO with less nucleophilic solvents (e.g., THF) in reaction mixtures to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
